molecular formula C13H14ClNO2 B12350295 7-(4-chlorobutoxy)-4aH-quinolin-2-one

7-(4-chlorobutoxy)-4aH-quinolin-2-one

Cat. No.: B12350295
M. Wt: 251.71 g/mol
InChI Key: RFQNTSDVDCKDKP-UHFFFAOYSA-N
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Description

7-(4-chlorobutoxy)-4aH-quinolin-2-one is a chemical compound with the molecular formula C13H14ClNO2. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by a quinolinone core structure with a 4-chlorobutoxy substituent at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobutoxy)-4aH-quinolin-2-one typically involves the reaction of 7-hydroxyquinolin-2-one with 1-bromo-4-chlorobutane. This reaction is carried out under controlled conditions, often below 45°C, to ensure the formation of the desired product . The intermediate product is then purified using a resin treatment in an alcohol solvent, such as methanol, to remove impurities .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediate compounds are often purified using advanced techniques such as chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorobutoxy)-4aH-quinolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobutoxy group.

    Oxidation and Reduction: The quinolinone core can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted quinolinone derivatives, while oxidation and reduction can modify the quinolinone core.

Scientific Research Applications

7-(4-chlorobutoxy)-4aH-quinolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-chlorobutoxy)-4aH-quinolin-2-one involves its interaction with specific molecular targets. In the case of its use as an intermediate for brexpiprazole, the compound acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors . This dual activity modulates neurotransmitter levels in the brain, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceuticals highlights its significance in medicinal chemistry.

Properties

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

7-(4-chlorobutoxy)-4aH-quinolin-2-one

InChI

InChI=1S/C13H14ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9-10H,1-2,7-8H2

InChI Key

RFQNTSDVDCKDKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)C=CC21)OCCCCCl

Origin of Product

United States

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